1,6-Dibromopyrene
Description
Significance of Pyrene (B120774) Derivatives in Contemporary Chemistry
Pyrene derivatives play a crucial role across various fields of contemporary chemistry, including organic synthesis, materials science, and environmental chemistry. Their unique physical and chemical properties, coupled with air stability, make them valuable tools for investigating molecular interactions and environmental processes. mdpi.com Functionalized pyrene derivatives are pivotal building blocks in the fabrication of advanced materials, such as organic light-emitting diodes (OLEDs), organic semiconductors for organic field-effect transistors (OFETs), supramolecular sensors, and solar cells. researchgate.net
Overview of Pyrene as a Polycyclic Aromatic Hydrocarbon (PAH) Core
Pyrene is a PAH with the chemical formula C₁₆H₁₀, characterized by four fused benzene (B151609) rings arranged in a planar configuration. atamankimya.comnih.govtpsgc-pwgsc.gc.ca This ortho- and peri-fused aromatic system possesses a high degree of stability and a distinct aromatic character. atamankimya.comnih.gov Pyrene is typically a colorless or pale yellow solid at room temperature. atamankimya.comnih.gov It is found naturally in coal tar and crude oil and is a byproduct of incomplete combustion processes. atamankimya.comtpsgc-pwgsc.gc.ca Its high molecular symmetry contributes to unique properties, including high fluorescence quantum yields, which has led to its use in fluorescent probes and sensors. ontosight.ai
Importance of Brominated Pyrenes as Synthetic Intermediates
Brominated pyrenes are particularly important in synthetic chemistry as vital intermediates for diverse functionalization strategies. mdpi.comresearchgate.netnih.gov The carbon-bromine bond in these derivatives can be readily converted to carbon-carbon, carbon-nitrogen, or other bonds through various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Stille, and Sonogashira coupling. mdpi.comworktribe.com This reactivity allows for the introduction of a wide range of substituents onto the pyrene core, enabling the synthesis of complex molecular architectures with tailored properties.
Focus on 1,6-Dibromopyrene within the Pyrene Isomer Landscape
Within the family of dibrominated pyrenes, the 1,6-isomer holds specific interest. Its defined substitution pattern is crucial for controlling the electronic and photophysical characteristics of derived materials. researchgate.netresearchgate.net
Preference for Electrophilic Substitution at 1,6- and 1,8-Positions
Pyrene is most activated for electrophilic aromatic substitution (SEAr) at the 1, 3, 6, and 8 positions. researchgate.netrsc.orgresearchgate.net These positions are the most electron-rich centers and are predicted to be the most reactive based on calculations. rsc.org Consequently, electrophilic bromination of pyrene typically favors substitution at these non-K region positions (1, 3, 6, 8) rather than the K-region positions (4, 5, 9, 10) or nodal positions (2, 7). mdpi.commdpi.comrsc.orgresearchgate.netmdpi.com The simple electrophilic dibromination of pyrene commonly yields a mixture of the 1,6- and 1,8-dibromopyrene (B1583609) isomers. researchgate.net While selective mono- and tetrasubstitution at the 1, 3, 6, and 8 positions can be achieved, obtaining selectively di- or trisubstituted pyrenes at these positions through direct electrophilic substitution is challenging and often results in a statistical distribution of regioisomers. rsc.org
Historical Context of this compound Synthesis and Study
The synthesis and study of this compound, alongside its 1,8-isomer, date back to the early 1970s. mdpi.comnih.gov J. Grimshaw and J. Trocha-Grimshaw developed a method for their synthesis and separation involving the gradual addition of a bromine solution in carbon tetrachloride to a pyrene solution in the same solvent. mdpi.comnih.gov This procedure, after overnight stirring, allowed for the isolation and separation of the resulting isomers by crystallization, typically using toluene (B28343) or a combination of benzene and hexane (B92381). mdpi.comnih.gov This early work provided access to both the 1,6- and 1,8-isomers as beige solids. mdpi.com Over the years, researchers have explored various solvents, brominating agents (such as bromine, N-bromosuccinimide, and 1,3-dibromo-5,5-dimethylhydantoin), and reaction conditions to optimize the synthesis and improve the yields and selectivity for specific dibromopyrene isomers. mdpi.comnih.govchemicalbook.com Notably, using 1,3-dibromo-5,5-dimethylhydantoin (B127087) in dichloromethane (B109758) has been reported to achieve high yields of a mixture of isomers. mdpi.com The synthesis of 1,6- and 1,8-dibromopyrene can also be achieved starting from 1-bromopyrene (B33193). mdpi.comnih.gov
Detailed research findings on the synthesis of this compound highlight the influence of reaction conditions on the yield and purity of the product. Table 1 summarizes some reported synthesis conditions.
Table 1: Selected Reported Synthesis Conditions for this compound
| Starting Material | Brominating Agent | Solvent | Conditions | Products Obtained | Yield (1,6-isomer) | Reference |
| Pyrene | Bromine (Br₂) | Carbon Tetrachloride (CCl₄) | Dropwise addition, stirred overnight | Mixture of 1,6- and 1,8-isomers | 44% | mdpi.comnih.gov |
| Pyrene | Bromine (Br₂) | Carbon Tetrachloride (CCl₄) | Dropwise addition over 5 h, stirred overnight | Mixture of 1,6- and 1,8-isomers | 40% | mdpi.com |
| Pyrene | DBMH | Dichloromethane (CH₂Cl₂) | 1 hour | Mixture of isomers | 97% (mixture) | mdpi.com |
| 1-Bromopyrene | KBr/NaClO in HCl | MeOH | Mixture of products | 43% (mixture) | nih.gov | |
| 1-Bromopyrene | Bromine (Br₂) | Dichloromethane (CH₂Cl₂) | Pure 1,6- and 1,8-isomers | ~35% (each isomer) | nih.gov | |
| Pyrene | Bromine (Br₂) | Carbon Tetrachloride (CCl₄) | Room temperature, 59 hours | This compound | 90.9% | chemicalbook.com |
Fractional crystallization from solvents like toluene has been a key technique for separating the 1,6- and 1,8-isomers obtained from direct bromination, with the less soluble this compound often crystallizing first. mdpi.com
Early Synthetic Methodologies and Their Evolution
The synthesis of this compound, often alongside its 1,8-isomer, has been a subject of research since the 1970s mdpi.comchemicalbook.comnih.gov. An early method developed by J. Grimshaw and J. Trocha-Grimshaw involved the gradual addition of a bromine solution in carbon tetrachloride (CCl₄) to a pyrene solution in the same solvent mdpi.comnih.gov. This procedure, after stirring overnight, yielded a mixture of isomers that were subsequently isolated and separated by crystallization using solvents like toluene or a combination of benzene and hexane, resulting in both the 1,6- and 1,8-isomers as beige solids with comparable yields (typically around 44-45%) mdpi.comnih.gov.
Another approach described in the literature for synthesizing 1,6- and 1,8-dibromopyrene utilizes 1-bromopyrene as the starting material mdpi.com. Different reaction conditions have been explored for this route. One experiment employed a combination of KBr/NaClO in HCl and methanol (B129727) solution, yielding a mixture of products mdpi.com. Conversely, using bromine in dichloromethane in the second scenario successfully synthesized pure dibromopyrenes, with each isomer obtained in approximately 35% yield mdpi.com.
More recent methods have sought to improve upon these earlier techniques. A patent from 2011 describes a preparation method for this compound using dibromohydantoin as the brominating agent in an organic solvent chemicalbook.comgoogle.com. This method is characterized by its ease, mild reaction conditions, high yield, and suitability for industrial production chemicalbook.comgoogle.com. It avoids the use of liquid bromine, which is highly toxic and corrosive chemicalbook.comgoogle.com. Solvents such as methanol, ethanol, isopropanol, tetrahydrofuran (B95107) (THF), dioxane, dimethylformamide (DMF), or dimethyl sulfoxide (B87167) are preferred google.com. The reaction is typically carried out at room temperature for 10-15 hours google.com. For example, one embodiment using pyrene and dibromohydantoin in DMF at room temperature for 15 hours achieved a yield of approximately 88.4% for this compound google.com.
The choice of solvent and brominating agent significantly impacts the yield and isomer distribution in the bromination of pyrene. Table 1 summarizes some reported reaction conditions for obtaining this compound.
Table 1: Selected Synthetic Conditions for this compound
| Starting Material | Brominating Agent | Solvent(s) | Conditions | Products Obtained | Yield (1,6-isomer) | Ref. |
| Pyrene | Br₂ | CCl₄ | Dropwise addition, overnight stirring | 1,6- and 1,8-dibromopyrene | ~44% | mdpi.comnih.gov |
| 1-Bromopyrene | KBr/NaClO in HCl | MeOH | - | Mixture of products | 43% (mixture) | mdpi.com |
| 1-Bromopyrene | Br₂ | Dichloromethane | - | Pure dibromopyrenes | ~35% | mdpi.com |
| Pyrene | Dibromohydantoin | Organic solvent | Room temperature, 10-15 h | This compound | Up to 88.4% | chemicalbook.comgoogle.com |
| Pyrene | Br₂ (1:3.83 molar ratio) | CCl₄/Tetrahydrofuran | Room temperature, 59 h, N₂ protection | This compound | 90.9% | chemicalbook.com |
| Pyrene | Br₂ | Nitrobenzene (B124822) | 120-130 °C | 1,3,6,8-tetrabromopyrene (B107014) | 94-96% | mdpi.comnih.gov |
Note: Yields for mixtures represent the combined yield of isomers.
The historical development shows a progression from using elemental bromine in chlorinated solvents, often resulting in isomer mixtures requiring separation, to employing milder or more selective brominating agents and optimized conditions to favor the formation and isolation of the desired 1,6-isomer with higher yields chemicalbook.comchemicalbook.comgoogle.com.
Impact of Substitution Pattern on Functionalization and Properties
The electronic structure of pyrene dictates that electrophilic aromatic substitution reactions preferentially occur at the 1, 3, 6, and 8 positions, known as the non-K regions mdpi.comresearchgate.net. The substitution pattern of brominated pyrene derivatives, such as this compound, significantly impacts their reactivity and the properties of the resulting functionalized molecules mdpi.com. The presence and position of bromine atoms make these compounds valuable intermediates for further functionalization through various cross-coupling reactions, including Suzuki-Miyaura, Stille, and Sonogashira couplings nih.gov. These reactions allow for the introduction of different functional groups, leading to molecules with tailored optical, electronic, and physical properties nih.govnih.gov.
For instance, this compound has been used as a precursor in Suzuki-Miyaura coupling reactions to introduce (hetero)aryl groups at the 1 and 6 positions nih.gov. The introduction of an anthracen-9-yl group into the pyrene structure via Suzuki-Miyaura coupling of anthracene-9-boronic acid with this compound has been reported nih.gov. This highlights how the bromine substituents serve as versatile handles for carbon-carbon bond formation.
The positional isomerism in dibromopyrenes, such as the difference between 1,6- and 1,8-dibromopyrene, or other isomers like 1,3-dibromopyrene (B13141235), leads to distinct molecular symmetries and thus different physical and chemical properties researchgate.netnih.gov. For example, studies comparing π-extended polyaromatic regioisomers derived from 1,6- and 1,8-dibromopyrene via Suzuki-Miyaura cross-coupling and subsequent cyclodehydrogenation have shown that the resulting compounds exhibit different columnar mesophase behavior and optical properties, including variations in absorption and emission spectra nih.gov. The molecular symmetry (C₂ᵥ for one isomer series derived from this compound and C₂ₕ for the other derived from 1,8-dibromopyrene) contributes to these differences nih.gov.
Furthermore, the 1,6-substitution pattern is particularly relevant for the synthesis of symmetric or asymmetrically functionalized pyrene derivatives depending on the synthetic strategy employed. The ability to selectively functionalize at these positions is crucial for designing molecules with specific characteristics for applications in organic electronics, fluorescent dyes, and semiconductor materials researchgate.netnih.gov. Research on charge carrier mobility in this compound single crystals has shown promising results, suggesting that bromine substitution can modify optical properties and improve solution processability while maintaining carrier mobility, which is important for organic semiconductor materials researchgate.net.
The synthesis of 1,6-pyrenediyldiboronic acid, a key intermediate for further cross-coupling reactions, has been achieved starting from this compound nih.gov. This involves converting the bromide groups to trimethylsilyl (B98337) groups, followed by transformation to the boronic acid nih.gov. This demonstrates the utility of the 1,6-dibromo substitution pattern for introducing other reactive functionalities.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,6-dibromopyrene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H8Br2/c17-13-8-4-10-2-6-12-14(18)7-3-9-1-5-11(13)16(10)15(9)12/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRCJYPMNBNNCFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC3=C2C4=C1C=CC(=C4C=C3)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8Br2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30182247 | |
| Record name | Pyrene, 1,6-Dibromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30182247 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27973-29-1 | |
| Record name | Pyrene, 1,6-Dibromo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027973291 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyrene, 1,6-Dibromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30182247 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,6-Dibromopyrene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
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Synthetic Methodologies for 1,6 Dibromopyrene and Its Precursors
Direct Bromination of Pyrene (B120774)
Direct bromination is the most common route to obtaining dibrominated pyrene derivatives. The unique electronic structure of pyrene directs electrophilic aromatic substitution preferentially to the 1-, 3-, 6-, and 8-positions. mdpi.com Consequently, the direct dibromination of pyrene typically yields a mixture of the 1,6- and 1,8- isomers. researchgate.netnih.gov
The foundational method for synthesizing 1,6- and 1,8-dibromopyrene (B1583609) involves the direct reaction of pyrene with molecular bromine (Br₂) in an organic solvent. nih.gov A procedure first reported in the 1970s involves the gradual dropwise addition of a bromine solution in carbon tetrachloride (CCl₄) to a solution of pyrene in the same solvent. nih.govchemicalbook.com After a prolonged reaction time, the resulting isomeric precipitate is collected. chemicalbook.com This approach has been widely documented using various chlorinated solvents, including carbon tetrachloride (CCl₄) and dichloromethane (B109758) (CH₂Cl₂). nih.gov
The yield and isomeric ratio of the direct bromination of pyrene are highly dependent on the reaction conditions, including the choice of solvent, temperature, and reaction duration. nih.gov Researchers have explored various parameters to optimize the synthesis, particularly for the 1,6-isomer. nih.gov
Generally, solvents like carbon tetrachloride (CCl₄) at elevated temperatures (e.g., 110 °C) have been shown to produce higher yields compared to solvents like dichloromethane (CH₂Cl₂) and chloroform (B151607) (CHCl₃) at room temperature. nih.gov Longer reaction times also tend to enhance yields, though exceptions exist. nih.gov For instance, a patented method using Br₂ in CCl₄ with stirring times between 48 and 60 hours at room temperature reported yields of 1,6-dibromopyrene exceeding 90% after purification. google.com
| Brominating Agent | Solvent | Reaction Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| Br₂ | CCl₄ | Dropwise addition over 5h, then overnight stirring | 44 (1,6-isomer), 45 (1,8-isomer) | nih.gov |
| Br₂ | CCl₄ | Dropwise addition over 4h, then 48h stirring | 38.4 (1,6-isomer) | chemicalbook.com |
| Br₂ | CCl₄ | 48h at room temperature | 90.0 (1,6-isomer) | google.com |
| Br₂ | CCl₄ | 110 °C, 12h, in darkness | 63 (Isomer mixture) | nih.gov |
| Br₂ | CS₂ | Not specified | 15 (Isomer mixture) | nih.gov |
A significant challenge in the synthesis of this compound via direct bromination is the concurrent formation of the 1,8-dibromopyrene isomer. researchgate.netnih.gov The electrophilic attack on the pyrene core occurs at the most electron-rich positions (1, 3, 6, and 8), leading to a product that is invariably a mixture of these two isomers. mdpi.comnih.gov
These isomers possess identical atomic compositions and molecular weights, and their structural similarity results in very close physical properties, which makes their separation tedious and resource-intensive. biocompare.comnih.gov The primary method employed to isolate the this compound from the 1,8-isomer is fractional crystallization. nih.gov This purification technique relies on slight differences in the solubility of the isomers in specific organic solvents. Solvents such as toluene (B28343) or a mixture of benzene (B151609) and hexane (B92381) have been successfully used to selectively crystallize and separate the isomers, yielding each as a distinct solid. nih.gov
To address some of the challenges associated with using highly toxic and corrosive liquid bromine, researchers have turned to alternative, solid brominating agents. nih.govchemicalbook.com These reagents are often easier and safer to handle and can offer mild reaction conditions and high yields. chemicalbook.com
1,3-Dibromo-5,5-dimethylhydantoin (B127087) (DBMH) is an effective and convenient solid brominating agent for electron-rich aromatic compounds. nih.govorganic-chemistry.org Its application in the synthesis of dibromopyrenes offers advantages of mild reaction conditions and high efficiency. chemicalbook.com When pyrene is treated with DBMH in dichloromethane (CH₂Cl₂), a high yield of a mixture of the 1,6- and 1,8-dibromopyrene isomers (97%) can be achieved in just one hour. nih.gov This method avoids the use of liquid bromine, enhancing the safety and practicality of the procedure for potential industrial production. chemicalbook.com
Benzyltrimethylammonium tribromide (BTMABr₃) is another stable, solid reagent used for the electrophilic bromination of various aromatic compounds. nih.govresearchgate.net The use of BTMABr₃ in the presence of a zinc chloride (ZnCl₂) catalyst in a dichloromethane/methanol (B129727) (CH₂Cl₂/MeOH) solvent system provides a pathway to dibromopyrenes. nih.gov This specific combination of reagents, when allowed to react for 16 hours, has been reported to result in a quantitative yield of the dibrominated isomer mixture. nih.gov
Regioselectivity Considerations in Pyrene Bromination
The electronic structure of pyrene dictates the outcome of electrophilic aromatic substitution reactions like bromination. The most electron-rich positions on the pyrene molecule are the 1, 3, 6, and 8 positions, often referred to as the 'active' or 'common sites'. mdpi.com These positions have the highest orbital coefficients, making them the most susceptible to attack by electrophiles. mdpi.com
Consequently, direct bromination of pyrene typically results in substitution at these active sites. mdpi.com While monosubstitution can be achieved, introducing two or three bromine atoms via direct electrophilic substitution often yields a statistical distribution of regioisomers. rsc.org This makes the selective synthesis of disubstituted pyrenes, other than the 1,3,6,8-tetrasubstituted product, a significant synthetic hurdle. rsc.org The formation of 1,3-dibromopyrene (B13141235), for instance, is observed only as a minor byproduct (around 3% yield) in direct bromination reactions, with the 1,6- and 1,8-isomers being the preferred products. nih.gov
The functionalization of other positions, such as the 2 and 7-positions or the 4, 5, 9, and 10-positions (known as the K-region), is challenging and generally requires indirect methods or specialized catalysts. mdpi.comrsc.org For example, using bulky electrophiles can sometimes force substitution at the less reactive 2 and 7 positions due to steric hindrance. rsc.org
Synthesis from Monobrominated Pyrene Derivatives
A common strategy to synthesize 1,6- and 1,8-dibromopyrene involves the further bromination of 1-bromopyrene (B33193). nih.gov This two-step approach offers a more controlled route compared to the direct dibromination of pyrene.
The precursor, 1-bromopyrene, can be synthesized in high yield (up to 96%) by reacting pyrene with a mixture of hydrobromic acid (HBr) and hydrogen peroxide (H₂O₂). nih.gov This monobrominated derivative then serves as the substrate for the introduction of a second bromine atom. The existing bromo group on the pyrene ring directs the incoming electrophile, leading primarily to the formation of 1,6- and 1,8-dibromopyrene. nih.govoup.com
The bromination of 1-bromopyrene has been explored under various reaction conditions, yielding mixtures of 1,6- and 1,8-dibromopyrene. nih.gov The separation of these isomers can be achieved through techniques like fractional crystallization. nih.gov
One reported method involves reacting 1-bromopyrene with a mixture of potassium bromide (KBr) and sodium hypochlorite (B82951) (NaClO) in a solution of hydrochloric acid (HCl) and methanol (MeOH) at room temperature for 24 hours. This procedure yields a combined mixture of the 1,6- and 1,8-isomers with a 43% yield. nih.gov
Another approach utilizes elemental bromine (Br₂) in dichloromethane (CH₂Cl₂) as the solvent. The reaction, conducted at room temperature for 6 hours, produces this compound and 1,8-dibromopyrene in yields of approximately 35% and 36%, respectively. nih.gov A similar method using bromine in carbon tetrachloride (CCl₄) has also been reported for the synthesis of dibromopyrenes. nih.govchemicalbook.comgoogle.com
The following table summarizes the reported reaction conditions for the bromination of 1-bromopyrene:
| Entry | Brominating Agent | Solvent | Reaction Conditions | Yield (1,6-) | Yield (1,8-) | Reference |
| 1 | KBr + NaClO | HCl, MeOH | rt, 24 h | 43% (mixture) | 43% (mixture) | nih.gov |
| 2 | Br₂ | CH₂Cl₂ | rt, 6 h | 35% | 36% | nih.gov |
Table 1: Reported bromination reactions of 1-bromopyrene.
Decarboxylation Routes to Specific Isomers (e.g., 1,3-Dibromopyrene)
Due to the low yields of 1,3-dibromopyrene from direct bromination, indirect, multi-step synthetic routes are necessary to obtain this specific isomer. nih.gov One such method involves a decarboxylation strategy starting from 2-pyrenecarboxylic acid. nih.gov
Advanced Spectroscopic Characterization Techniques for 1,6 Dibromopyrene and Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for elucidating the precise molecular structure of 1,6-dibromopyrene. By analyzing the behavior of atomic nuclei in a magnetic field, both proton (¹H) and carbon-13 (¹³C) NMR provide critical data on the chemical environment of each atom.
Proton NMR (¹H NMR) is fundamental for confirming the substitution pattern on the pyrene (B120774) core. The spectrum of this compound displays a distinct set of signals in the aromatic region, typically between 8.0 and 8.5 ppm. The chemical shifts and coupling constants (J) of the eight remaining protons provide definitive evidence of the 1,6-disubstitution pattern. nih.gov
A representative ¹H NMR spectrum in deuterated chloroform (B151607) (CDCl₃) shows four distinct doublet signals, each integrating to two protons. nih.gov The specific assignments are a result of the molecule's C₂h symmetry. The protons at positions 2 and 7 are equivalent, as are the protons at 3 and 8, 4 and 9, and 5 and 10. The observed signals for this compound are detailed below. nih.gov
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment (Proton Position) |
| 8.46 | Doublet | 9.2 | H-5, H-10 |
| 8.27 | Doublet | 8.2 | H-3, H-8 |
| 8.12 | Doublet | 9.2 | H-4, H-9 |
| 8.06 | Doublet | 8.2 | H-2, H-7 |
Data recorded in CDCl₃ at 400 MHz. nih.gov
The coupling constants are characteristic of ortho-coupling in polycyclic aromatic systems and help to confirm the connectivity of the protons on the pyrene skeleton.
Carbon-13 NMR (¹³C NMR) complements ¹H NMR by providing a detailed map of the carbon framework. The spectrum reveals the number of chemically distinct carbon environments and their electronic nature. For this compound, due to its symmetry, eight signals are expected in the ¹³C NMR spectrum: six for the proton-bearing (CH) carbons and two for the quaternary carbons (one for the C-Br carbons and one for the internal bridgehead carbons).
The carbons directly bonded to the electronegative bromine atoms (C1 and C6) are expected to be shifted to a different field compared to the other carbons. The remaining signals correspond to the other aromatic carbons of the pyrene core. This analysis is crucial for confirming the regiochemistry of bromination. chemicalbook.com
Mass Spectrometry (MS) for Molecular Weight and Purity Assessment
Mass spectrometry is a primary technique for determining the molecular weight and verifying the elemental composition of this compound. The molecular formula of the compound is C₁₆H₈Br₂, corresponding to a molecular weight of approximately 360.04 g/mol . guidechem.comnih.gov High-resolution mass spectrometry (HRMS) can provide an exact mass measurement (e.g., 359.89723 Da), which confirms the molecular formula with high precision. nih.gov
A key feature in the mass spectrum of a dibrominated compound is the characteristic isotopic pattern of bromine. Naturally occurring bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. Consequently, this compound will exhibit a distinctive triplet signal for its molecular ion peak (M⁺):
M: Containing two ⁷⁹Br isotopes.
M+2: Containing one ⁷⁹Br and one ⁸¹Br isotope.
M+4: Containing two ⁸¹Br isotopes.
The relative intensity of these peaks will be approximately 1:2:1, providing unambiguous evidence for the presence of two bromine atoms in the molecule and serving as a powerful tool for purity assessment. researchgate.net
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy
UV-Vis spectroscopy probes the electronic transitions within a molecule. As a polycyclic aromatic hydrocarbon, this compound possesses an extensive π-conjugated system, leading to strong absorption in the ultraviolet and visible regions. The spectrum is characterized by sharp, well-defined bands corresponding to π-π* transitions. osti.gov The parent pyrene molecule exhibits two primary absorption regions. osti.gov The introduction of bromine atoms at the 1 and 6 positions can cause shifts in the absorption maxima (λmax) due to electronic effects. researchgate.net
| Wavelength (λmax) | Solvent | Reference |
| 246 nm | Ethanol | guidechem.com |
| 272 nm | (Generic for Pyrene) | osti.gov |
| 335 nm | (Generic for Pyrene) | osti.gov |
The absorption peak at approximately 335 nm in pyrene is associated with the HOMO→LUMO transition, while the peak around 272 nm involves the HOMO-1→LUMO transition. osti.gov The spectrum of this compound is expected to show similar features, which are useful for both qualitative identification and quantitative analysis.
Photoluminescence (PL) Spectroscopy for Emission Properties
Photoluminescence spectroscopy measures the light emitted by a substance after it has absorbed photons. Pyrene and its derivatives are well-known for their fluorescent properties. The PL spectrum of pyrene typically displays a series of sharp emission peaks, known as vibronic fine structure, between approximately 370 nm and 400 nm. osti.govaps.org This structured emission is characteristic of rigid aromatic molecules. researchgate.net
In addition to this monomer emission, pyrene derivatives can also form excited-state dimers (excimers) at higher concentrations, which results in a broad, structureless emission band at longer wavelengths (around 480 nm). osti.gov The emission properties of this compound are expected to be influenced by the bromine substituents. The "heavy atom effect" of bromine can increase the rate of intersystem crossing from the singlet excited state to the triplet state, which may lead to a decrease in fluorescence quantum yield and the potential for phosphorescence.
Fourier Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the FTIR spectrum would be dominated by vibrations characteristic of a substituted polycyclic aromatic hydrocarbon. Key expected vibrational modes include:
Aromatic C-H Stretching: Typically observed in the region of 3100-3000 cm⁻¹.
Aromatic C=C Stretching: Multiple sharp bands are expected in the 1650-1450 cm⁻¹ region, corresponding to the stretching vibrations of the carbon-carbon bonds within the pyrene rings.
C-H Bending (Out-of-Plane): These vibrations occur in the 900-675 cm⁻¹ range and are highly characteristic of the substitution pattern on the aromatic ring.
C-Br Stretching: The carbon-bromine bond vibration is expected to appear at lower wavenumbers, typically in the 600-500 cm⁻¹ region.
X-ray Spectroscopic Techniques for Surface-Assisted Reactions
X-ray spectroscopic techniques are indispensable tools for the in-situ investigation of chemical transformations of this compound and its derivatives on catalytic surfaces. acs.orgresearchgate.net Methods such as X-ray Photoelectron Spectroscopy (XPS) and Near-Edge X-ray Absorption Fine Structure (NEXAFS) provide detailed insights into the elemental composition, chemical bonding, and molecular orientation throughout the stages of surface-assisted reactions, such as Ullmann coupling. acs.orgacs.org These techniques allow for the precise tracking of key reaction steps, including the cleavage of carbon-halogen bonds, the formation of organometallic intermediates, and the final creation of covalent carbon-carbon bonds. researchgate.netacs.org
X-ray Photoelectron Spectroscopy (XPS) is particularly powerful for monitoring the chemical state of the elements involved in the reaction. acs.org By analyzing the core-level binding energies of electrons, XPS can differentiate between bromine atoms covalently bonded to the pyrene core and dissociated bromide ions on the metal surface. This capability is crucial for determining the temperature thresholds required for C-Br bond scission, the initial and rate-determining step in many on-surface coupling reactions. acs.org
For instance, studies on brominated pyrene precursors like 1,3,6,8-tetrabromopyrene (B107014) on different noble metal surfaces reveal the substrate's significant catalytic role. researchgate.net On a Cu(111) surface, the C-Br bonds dissociate spontaneously upon deposition at room temperature, leading to the formation of organometallic intermediates stabilized by C-Cu-C bonds. In contrast, on Au(111), the bromine atoms remain attached to the pyrene core at the same temperature, and debromination only occurs after annealing to higher temperatures. researchgate.net
The progression of the reaction can be meticulously followed by monitoring the Br 3d and C 1s core-level spectra. The attenuation of the signal corresponding to covalent C-Br bonds and the emergence of signals associated with metal-bound bromine and new C-C or C-metal bonds provide a clear picture of the reaction pathway.
| Derivative | Substrate | Deposition Temperature (K) | Debromination Onset Temperature (K) | Key Finding | Reference |
|---|---|---|---|---|---|
| 1,3,6,8-Tetrabromopyrene | Cu(111) | 300 | ~300 | Spontaneous C-Br cleavage and formation of C-Cu-C organometallic network. | researchgate.net |
| 1,3,6,8-Tetrabromopyrene | Au(111) | 300 | ~473 | Molecules remain intact upon deposition; debromination and formation of disordered metal-coordinated networks occur upon annealing. | researchgate.net |
| 1,6-Dibromo-3,8-diiodpyrene | Ag(111) | 300 | ~300 | Partial debromination occurs upon room temperature deposition, alongside complete deiodination. | acs.org |
| 1,6-Dibromo-3,8-diiodpyrene | Au(111) | 300 | >373 | Only deiodination occurs at RT and upon annealing to 373 K; C-Br bonds remain intact at these temperatures. | acs.org |
Complementing XPS, Near-Edge X-ray Absorption Fine Structure (NEXAFS) spectroscopy provides critical information about the orientation of the molecular adsorbates on the surface. By tuning the incident X-ray energy to the carbon K-edge, electronic transitions from the C 1s core level to unoccupied molecular orbitals (e.g., π* and σ*) can be excited. The intensity of these resonance peaks is highly dependent on the polarization of the incident X-ray beam relative to the orientation of the molecular orbitals. acs.org
For planar aromatic molecules like pyrene, the π* orbitals are oriented perpendicular to the molecular plane. By measuring the NEXAFS spectra at different angles of X-ray incidence (from normal to grazing), the average tilt angle of the pyrene core with respect to the substrate surface can be accurately determined. This analysis is vital for understanding how the molecule-substrate interaction and the formation of new bonds during the reaction affect the geometry and ordering of the molecular layer. acs.org
| Derivative and State | Substrate | Annealing Temperature (K) | Pyrene Core Tilt Angle (°) | Interpretation | Reference |
|---|---|---|---|---|---|
| 1,6-Dibromo-3,8-diiodpyrene (Organometallic) | Ag(111) | 400 | 25 ± 5 | After dehalogenation and formation of organometallic intermediates, the pyrene backbone lies relatively flat on the surface. | acs.org |
Together, XPS and NEXAFS provide a comprehensive electronic and geometric description of the surface-assisted reactions of this compound and related compounds, elucidating the influence of the substrate and temperature on the reaction pathways and the structure of the resulting nanomaterials. acs.orgresearchgate.net
Chemical Reactivity and Derivatization of 1,6 Dibromopyrene
Cross-Coupling Reactions Utilizing Bromine Substituents
The bromine atoms on the 1,6-dibromopyrene backbone are excellent leaving groups, making the compound an ideal substrate for palladium-catalyzed cross-coupling reactions. These reactions are fundamental in synthetic chemistry for the formation of new carbon-carbon and carbon-heteroatom bonds. nih.gov Among the most utilized methods for the derivatization of this compound are the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. nih.govnih.gov These coupling strategies enable the introduction of a diverse range of aryl, heteroaryl, ethynyl (B1212043), and amino functionalities, leading to the creation of tailored molecules with specific electronic and photophysical properties. nih.gov
The Suzuki-Miyaura coupling reaction is one of the most frequently employed methods for the functionalization of this compound. nih.gov This palladium-catalyzed reaction involves the coupling of the dibromopyrene with an organoboron compound, typically a boronic acid or ester, in the presence of a base. nih.govscispace.com It is a powerful tool for forming C(sp²)–C(sp²) bonds, allowing for the synthesis of various biaryl and di(hetero)aryl pyrene (B120774) derivatives. nih.govresearchgate.net The reaction conditions can be tuned to achieve either mono- or di-substitution, providing a pathway to both symmetrical and asymmetrical pyrene derivatives. mdpi.com
The Suzuki-Miyaura coupling is extensively used to synthesize pyrene derivatives substituted with various aromatic and heteroaromatic rings at the 1 and 6 positions. These reactions typically involve treating this compound with an appropriate (hetero)arylboronic acid in the presence of a palladium catalyst and a base. For instance, the synthesis of 1,6-di(pyridin-2-yl)pyrene has been achieved with a high yield of 96% by reacting pyrene-1,6-diyldiboronic acid with 2-bromopyridine, using a catalytic system of [Pd(PPh₃)₄] and Na₂CO₃. mdpi.com Similarly, 1,6-bis(bipyridinyl)pyrene was synthesized from the same diboronic acid and 4-bromo-2,2′-bipyridine, yielding the product in 60% yield. nih.gov These di(hetero)aryl derivatives are of significant interest for their potential applications in organic electronics and as ligands in coordination chemistry. mdpi.comsciforum.net
| Product | Reactants | Catalytic System | Solvent | Yield | Reference |
|---|---|---|---|---|---|
| 1,6-di(pyridin-2-yl)pyrene | Pyrene-1,6-diyldiboronic acid, 2-bromopyridine | [Pd(PPh₃)₄]/Na₂CO₃ | PhMe/MeOH/H₂O | 96% | mdpi.com |
| 1,6-bis(bipyridinyl)pyrene | Pyrene-1,6-diyldiboronic acid, 4-bromo-2,2′-bipyridine | [PdCl₂(PPh₃)₂]/CaCO₃ | DMF | 60% | nih.gov |
| 1,6-bis(3-formylnaphthyl)pyrene | This compound, 3-formylnaphthalene-2-boronic acid pinacol (B44631) ester | Not specified | Not specified | 76% | researchgate.net |
| 1,6-di[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]pyrene | This compound, n-BuLi, octafluorotoluene | None (Nucleophilic Aromatic Substitution) | THF | 35% | researchgate.net |
Instead of acting as the electrophilic partner, the this compound core can be transformed into a boroorganic compound to participate in Suzuki-Miyaura couplings. The synthesis of pyrene-1,6-diyldiboronic acid provides a key intermediate for this purpose. nih.gov This transformation is typically achieved in a two-step process starting from this compound. The first step involves a reaction to form a 1,6-bis(trimethylsilyl)pyrene (B12572755) intermediate, which is then converted to the target pyrene-1,6-diyldiboronic acid. nih.gov While the yield for the final diboronic acid is often not reported as it is used directly in subsequent steps, the corresponding dimethyl ester has been isolated with a 61% yield. nih.gov This boroorganic derivative of pyrene can then react with various aryl halides to produce a range of substituted pyrenes. nih.gov
A significant application of the Suzuki-Miyaura coupling of this compound is the introduction of bulky, photoactive groups like anthracenyl moieties. The synthesis of 1,6-di(anthracen-9-yl)pyrene was accomplished by coupling this compound with anthracene-9-boronic acid using a [Pd(PPh₃)₄]/K₂CO₃ catalytic system, resulting in a 66% yield. mdpi.com This method also allows for the synthesis of asymmetrically substituted pyrenes. By controlling the stoichiometry, a mono-Suzuki-Miyaura coupling can be performed. For example, reacting this compound with an excess of anthracene-9-boronic acid can yield the mono-substituted product, 1-(anthracen-9-yl)-6-bromopyrene, in a 32% yield. mdpi.com This intermediate can then undergo a second, different coupling reaction to introduce another aryl or heteroaryl group, such as a triphenylamine (B166846) substituent. mdpi.com
| Product | Reactants | Catalytic System | Solvent | Yield | Reference |
|---|---|---|---|---|---|
| 1,6-di(anthracen-9-yl)pyrene | This compound, Anthracene-9-boronic acid | [Pd(PPh₃)₄]/K₂CO₃ | PhMe/THF | 66% | mdpi.com |
| 1-(anthracen-9-yl)-6-bromopyrene | This compound, Anthracene-9-boronic acid (1.5 excess) | Not specified | Not specified | 32% | mdpi.com |
| 1-(10-(1,1':3',1''-terphenyl-5'-yl)anthracen-9-yl)-6-bromopyrene | This compound, Substituted anthracen-9-yl boronic acid | Not specified | Not specified | 42% | mdpi.com |
| 1-(10-(1,1':3',1''-terphenyl-5'-yl)anthracen-9-yl)-6-(triphenylamine)pyrene | Mono-bromo intermediate, Triphenylamine boronic acid | Not specified | Not specified | 62% | mdpi.com |
The Sonogashira coupling is another cornerstone reaction for the derivatization of this compound. chemicalbook.comrsc.org This reaction creates a carbon-carbon bond between the sp²-hybridized carbon of the pyrene core and an sp-hybridized carbon of a terminal alkyne. wikipedia.orgorganic-chemistry.org The reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst and an amine base. organic-chemistry.orglibretexts.org The Sonogashira reaction is invaluable for synthesizing pyrene derivatives containing ethynyl linkages, which are important for extending the π-conjugation of the pyrene system and for constructing larger molecular architectures and polymers. rsc.orguky.edu
The Sonogashira coupling provides a direct route to 1,6-diethynylpyrene and other alkyne-substituted pyrenes. chemicalbook.comrsc.org For example, this compound can be reacted with a protected alkyne, such as trimethylsilylacetylene, followed by deprotection to yield the terminal alkyne. These ethynyl pyrene derivatives serve as crucial intermediates for further transformations. rsc.org In one synthetic route, this compound was first converted to its diethynyl derivative protected by a trimethylsilyl (B98337) group. rsc.org This intermediate was then used in subsequent reactions, such as 1,3-dipolar cycloadditions, to introduce other functional groups. rsc.org The Sonogashira reaction has also been employed to introduce more complex alkynyl substituents directly. For instance, 1,6-diethynylpyrene has been reacted with carbazole (B46965) derivatives under Sonogashira conditions to prepare pyrene-carbazole-based organic emitters for electroluminescent devices. uky.edu
Heck Coupling Reactions
The Mizoroki-Heck reaction is a powerful palladium-catalyzed method for forming carbon-carbon bonds between aryl halides and alkenes. This reaction is widely used in organic synthesis to create substituted alkenes and has been adapted for the synthesis of conjugated polymers. In a typical Heck reaction, an aryl halide undergoes oxidative addition to a palladium(0) catalyst, followed by migratory insertion of an alkene and subsequent β-hydride elimination to yield the final product and regenerate the catalyst.
While the Heck reaction is a well-established method for polycondensation, specific examples detailing the synthesis of pyrene-based polymers directly from this compound are not extensively documented in the literature. However, the viability of this compound in Heck coupling is demonstrated in the synthesis of related small molecules. For instance, the reaction of this compound with 4-vinylpyridine, in a process analogous to the Heck reaction, yields 1,6-di(4-pyridylvinyl)pyrene. This transformation confirms that the C-Br bonds at the 1 and 6 positions are reactive under palladium catalysis, suggesting the potential for polymerization with appropriate divinyl monomers.
Table 1: Example of a Heck-type Reaction with this compound
| Reactant 1 | Reactant 2 | Product | Reaction Type |
|---|---|---|---|
| This compound | 4-Vinylpyridine | 1,6-di(4-pyridylvinyl)pyrene | Heck Coupling |
Buchwald-Hartwig Coupling Reactions
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that facilitates the formation of carbon-nitrogen bonds between aryl halides and amines. researchgate.net This reaction is of significant importance due to the prevalence of arylamine structures in pharmaceuticals and organic electronic materials. researchgate.net The catalytic cycle involves the oxidative addition of the aryl halide to a palladium(0) complex, coordination of the amine, deprotonation by a base to form an amido complex, and finally, reductive elimination to yield the arylamine product. nih.gov
This compound serves as an excellent substrate for the Buchwald-Hartwig amination, enabling the synthesis of a variety of 1,6-diaminopyrene (B88504) derivatives. Research has shown that panchromatic 1,6-bis(N-phenyl-p-(R)-phenylamino)pyrenes can be successfully synthesized through the Buchwald-Hartwig coupling of this compound with various substituted N-phenyl-p-(R)-phenylamines. nih.gov These reactions produce highly fluorescent molecules whose photophysical properties can be fine-tuned by altering the substituents on the diarylamine. nih.gov For example, derivatives with electron-withdrawing groups like cyano (CN) have been developed as deep blue dopants for organic light-emitting devices (OLEDs). nih.gov
Table 2: Synthesis of Amino-Substituted Pyrenes via Buchwald-Hartwig Coupling
| Aryl Halide | Amine Coupling Partner | Product Class | Catalyst System (Typical) | Base (Typical) | Application |
|---|---|---|---|---|---|
| This compound | N-phenyl-p-(R)-phenylamines | 1,6-bis(N-phenyl-p-(R)-phenylamino)pyrenes | Palladium(II) acetate (B1210297) with a phosphine (B1218219) ligand | Sodium tert-butoxide | OLED Dopant Materials nih.gov |
Ullmann Coupling Polymerization
The Ullmann reaction is a classic coupling method that typically involves the copper-catalyzed reaction of two aryl halides to form a biaryl compound. A modern variation of this reaction, known as on-surface Ullmann coupling, has become a pivotal technique in the bottom-up synthesis of advanced carbon nanostructures, such as graphene nanoribbons (GNRs). This surface-assisted polymerization utilizes a metal surface, often from the coinage metals group, to catalyze the C-C bond formation between halogenated aromatic precursor molecules.
The on-surface Ullmann coupling of this compound has been successfully employed to fabricate graphene nanoribbons with precisely defined structures. urfu.ru When this compound molecules are deposited onto a silver surface, such as Ag(110), and subsequently heated, a two-step reaction cascade is initiated. urfu.ru
Dehalogenation and Polymerization : The first step involves thermal annealing, which causes the cleavage of the carbon-bromine bonds. This dehalogenation leads to the formation of reactive pyrene radicals on the surface, which then polymerize via C-C bond formation into long polypyrene chains. urfu.ru
Dehydrogenation and Planarization : Further annealing at higher temperatures induces cyclodehydrogenation, a process where adjacent pyrene units within the polymer chain form new C-C bonds, leading to the creation of a planar, fully conjugated graphene nanoribbon structure. urfu.ru
This bottom-up approach allows for precise control over the width and edge structure of the GNRs, which in turn determines their electronic properties. urfu.ru The use of this compound specifically leads to GNRs with a unique, mixed edge-site sequence of alternating zig-zag and armchair segments. urfu.ru
Table 3: On-Surface Ullmann Polymerization of this compound
| Precursor | Substrate | Process | Intermediate | Final Product |
|---|---|---|---|---|
| This compound | Ag(110) | Thermal Annealing | Polypyrene Chains | Graphene Nanoribbons urfu.ru |
Formation of Carboxylic Acid Derivatives
Aryl bromides are common precursors for the synthesis of aromatic carboxylic acids. A standard and effective method involves the conversion of the aryl bromide into an organometallic intermediate, such as a Grignard reagent, which is then reacted with carbon dioxide.
This established transformation suggests a viable two-step pathway for the synthesis of the dicarboxylic acid derivative from this compound:
Formation of the Di-Grignard Reagent : this compound would be reacted with magnesium metal in an anhydrous ether solvent, such as tetrahydrofuran (B95107) (THF), to form the corresponding di-Grignard reagent, pyrene-1,6-diylbis(magnesium bromide).
Carboxylation : The resulting di-Grignard reagent would then be quenched by bubbling carbon dioxide gas through the solution or by pouring the solution over dry ice. A final acidic workup would protonate the carboxylate salts to yield the target molecule, pyrene-1,6-dicarboxylic acid.
This method represents a standard organometallic approach to converting aryl dihalides into their corresponding dicarboxylic acids.
Synthesis of Pyrene-1,6-dicarboxylic Acid
The conversion of this compound to pyrene-1,6-dicarboxylic acid is a critical step for creating derivatives with altered electronic properties and solubility, as well as for synthesizing polymers and other advanced materials. While a specific, detailed laboratory procedure for this exact transformation is not extensively documented in readily available literature, the synthesis can be achieved through established organometallic routes commonly used for the carboxylation of aryl halides.
One of the most viable methods is through the formation of a di-Grignard reagent, followed by quenching with carbon dioxide. This two-step process involves:
Formation of the di-Grignard Reagent : this compound is reacted with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (THF), to form the corresponding 1,6-di(magnesium bromide) pyrene. This reaction must be conducted under inert conditions to prevent the highly reactive Grignard reagent from reacting with atmospheric moisture or oxygen.
Carboxylation : The resulting di-Grignard reagent is then treated with an excess of solid carbon dioxide (dry ice). The nucleophilic carbon-magnesium bond attacks the electrophilic carbon of the CO₂, forming a carboxylate salt intermediate.
Acidic Workup : Subsequent acidification with an aqueous acid (e.g., HCl) protonates the carboxylate salt to yield the final product, pyrene-1,6-dicarboxylic acid.
This method is analogous to the well-documented synthesis of pyrene-1-carboxylic acid from 1-bromopyrene (B33193), which proceeds with high yields. urfu.ruresearchgate.net
Table 1: Plausible Reaction Scheme for Pyrene-1,6-dicarboxylic Acid Synthesis
| Step | Reactants | Reagents | Product |
| 1 | This compound | Mg, anhydrous ether | Pyrene-1,6-di(magnesium bromide) |
| 2 | Pyrene-1,6-di(magnesium bromide) | 1. CO₂ (s), 2. H₃O⁺ | Pyrene-1,6-dicarboxylic acid |
Conversion to Pyrene-1,6-dicarbonyl Dichloride
Pyrene-1,6-dicarboxylic acid can be readily converted into the more reactive pyrene-1,6-dicarbonyl dichloride. This diacyl chloride is a valuable precursor for the synthesis of esters, amides, and polymers due to the high reactivity of the acyl chloride group as an electrophile in nucleophilic acyl substitution reactions.
The standard and most effective method for this conversion is the reaction of the dicarboxylic acid with thionyl chloride (SOCl₂), often used in excess or with a solvent like toluene (B28343). researchgate.net The reaction proceeds by converting the hydroxyl groups of the carboxylic acid into chlorosulfite intermediates, which are excellent leaving groups. A chloride ion then acts as a nucleophile, displacing the chlorosulfite group to form the acyl chloride. The byproducts of this reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which helps to drive the reaction to completion. nih.gov
Alternatively, oxalyl chloride ((COCl)₂) can be used, often with a catalytic amount of N,N-dimethylformamide (DMF), in a solvent such as dichloromethane (B109758). lookchem.com
Table 2: Reagents for the Synthesis of Pyrene-1,6-dicarbonyl Dichloride
| Reagent | Byproducts | Conditions |
| Thionyl Chloride (SOCl₂) | SO₂(g), HCl(g) | Reflux, neat or in a non-reactive solvent |
| Oxalyl Chloride ((COCl)₂) | CO(g), CO₂(g), HCl(g) | Room temperature, catalytic DMF |
Bromination of this compound for Higher Halogenation
The pyrene aromatic system is highly susceptible to electrophilic aromatic substitution, and the presence of bromine atoms does not fully deactivate the ring towards further halogenation. The 1-, 3-, 6-, and 8-positions are the most electronically rich and are preferentially substituted. rsc.orgnih.gov Starting with this compound, additional bromine atoms will substitute at the remaining active positions (positions 3 and 8).
This sequential bromination allows for the synthesis of more highly halogenated pyrenes, which are important precursors for materials science and organic electronics due to their unique photophysical properties and their utility in further cross-coupling reactions.
Synthesis of 1,3,6-Tribromopyrene and 1,3,6,8-Tetrabromopyrene (B107014)
Synthesis of 1,3,6-Tribromopyrene
1,3,6-Tribromopyrene can be efficiently synthesized by the direct bromination of a mixture of dibromopyrene isomers (containing this compound). The reaction is typically carried out by treating the dibromopyrene starting material with elemental bromine (Br₂) in a high-boiling point solvent such as nitrobenzene (B124822). nih.gov Heating the mixture facilitates the electrophilic substitution at the next available active site on the pyrene ring. In the case of this compound, the next bromine atom adds to either the 3- or 8-position, which are electronically equivalent in this context, leading to the formation of 1,3,6-tribromopyrene. A reported yield for this conversion is approximately 82%, demonstrating the effectiveness of this method. nih.gov
Synthesis of 1,3,6,8-Tetrabromopyrene
1,3,6,8-Tetrabromopyrene is the final product of the exhaustive bromination of the active sites of the pyrene core. It can be synthesized directly from pyrene by reacting it with an excess of bromine in nitrobenzene at elevated temperatures (e.g., 120 °C). nih.gov During this reaction, pyrene is sequentially brominated, passing through mono-, di- (1,6- and 1,8-), and tri-brominated intermediates before reaching the fully substituted tetrabromo product. nih.gov
Therefore, this compound is a key intermediate in the synthesis of 1,3,6,8-tetrabromopyrene. Subjecting this compound to the same bromination conditions (excess bromine in nitrobenzene at 120 °C) will lead to the substitution of the remaining two active positions (3 and 8), yielding 1,3,6,8-tetrabromopyrene in high yield. nih.gov
Table 3: Summary of Higher Bromination Reactions
| Starting Material | Product | Reagents and Conditions |
| This compound | 1,3,6-Tribromopyrene | Br₂, Nitrobenzene, Heat |
| This compound | 1,3,6,8-Tetrabromopyrene | Excess Br₂, Nitrobenzene, 120 °C |
Theoretical and Computational Investigations
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has emerged as a powerful and widely used computational tool for investigating the structural and electronic properties of polycyclic aromatic hydrocarbons like 1,6-dibromopyrene and its derivatives. scirp.orgmdpi.com DFT calculations are instrumental in predicting molecular geometries, understanding the nature of frontier molecular orbitals, and elucidating the electronic characteristics that govern the compound's reactivity and material applications. scirp.orgrsc.org These calculations have been particularly crucial in studying the on-surface synthesis of graphene nanoribbons, where this compound is used as a molecular precursor. researchgate.net
The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are fundamental to understanding a molecule's chemical reactivity and electronic properties. mdpi.comnih.gov The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. mdpi.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter that correlates with the molecule's kinetic stability, polarizability, and optical properties. mdpi.comnih.gov A smaller gap generally implies higher reactivity and greater polarizability. mdpi.com
DFT calculations are employed to determine the energies and spatial distributions of the HOMO and LUMO for this compound and related structures. For the parent pyrene (B120774) molecule, the calculated electronic band gap is approximately 3.83 eV. nih.gov This value is modulated by the introduction of substituents; the bromine atoms at the 1 and 6 positions influence the electron density distribution and the energy levels of the frontier orbitals. In derivatives of this compound, the HOMO and LUMO are typically delocalized across the pyrene aromatic core and the substituent groups, a key feature for their application in electronic materials. rsc.org
| Molecule | HOMO Energy (eV) | LUMO Energy (eV) | Calculated Electronic Gap (eV) |
|---|---|---|---|
| Pyrene | -5.87 | -2.04 | 3.83 |
Note: Data for the parent pyrene molecule is presented as a reference. The precise energies for this compound would be influenced by the bromine substituents. Data adapted from reference nih.gov.
DFT calculations provide deep insights into the electronic properties of this compound by mapping its electron density and molecular orbitals. These calculations reveal how the π-conjugated system of the pyrene core is affected by the electronegative bromine substituents. This understanding is crucial for predicting how the molecule will interact with other species or respond to external stimuli like light.
Furthermore, DFT is used to analyze intramolecular and intermolecular charge transfer (ICT) phenomena, which are vital for applications in organic electronics. researchgate.net When this compound is incorporated into larger donor-acceptor systems, DFT can model how charge is redistributed upon electronic excitation. Analyses of the first excited singlet states can reveal the degree of charge transfer between the pyrene core and its substituents, which is a determining factor for the performance of organic photosensitive materials. researchgate.net
A fundamental application of DFT is the determination of the most stable, lowest-energy geometry of a molecule. scirp.org Through structural optimization, DFT calculations can predict bond lengths, bond angles, and dihedral angles with a high degree of accuracy, often showing good agreement with experimental data obtained from methods like X-ray crystallography. scirp.orgresearchgate.net For the pyrene core of this compound, DFT calculations accurately reproduce the known bond lengths of the aromatic system. researchgate.net This predictive power is essential for understanding the planarity of the molecule and the steric effects of the bromine atoms.
Energetic analysis using DFT is also critical for studying reaction pathways. For instance, in the on-surface synthesis of polymers from this compound, DFT can be used to calculate the energies of reactants, transition states, and products, thereby mapping out the most favorable reaction mechanism.
| Bond Designation* | Calculated (DFT/B3LYP/6-311G**) | Experimental (X-ray) |
|---|---|---|
| A (C1-C2) | 1.391 | 1.395 |
| D (C3a-C3b) | 1.436 | 1.438 |
| E (C4-C5) | 1.358 | 1.367 |
Note: Bond designations refer to the standard IUPAC numbering for the pyrene molecule. Data sourced from reference researchgate.net.
Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties
While DFT is primarily a ground-state theory, Time-Dependent Density Functional Theory (TD-DFT) is its extension used to investigate the properties of electronic excited states. uci.edunih.gov TD-DFT is a computationally efficient method for calculating electronic transition energies, which correspond to the absorption of light by a molecule. uci.edu This makes it an invaluable tool for predicting and interpreting UV-visible absorption spectra. mdpi.comresearchgate.net
For this compound and its derivatives, TD-DFT calculations are used to understand their photophysical properties. researchgate.net The method can predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption. mdpi.com These theoretical spectra help in assigning the nature of electronic transitions, such as π-π* transitions within the aromatic system or charge-transfer excitations. researchgate.net Such studies are crucial for designing new materials for applications like organic light-emitting diodes (OLEDs), where the color and efficiency of light emission are determined by the excited-state properties of the constituent molecules. rsc.org
Kinetic Modeling of Surface Reactions
The key steps in this process include:
Dehalogenation: Upon heating, the carbon-bromine bonds in this compound cleave, and the bromine atoms dissociate from the pyrene core. nih.gov
Formation of Organometallic Intermediates: The resulting pyrene diradicals coordinate with metal adatoms from the substrate (e.g., Ag) to form stable organometallic chains or networks. researchgate.netnih.gov The geometry of these intermediates is heavily influenced by the underlying crystal facet of the metal substrate, such as Ag(111) or Ag(110). nih.gov
Covalent Coupling: Further annealing provides the energy needed to break the carbon-metal bonds and form robust carbon-carbon covalent bonds between the pyrene units, leading to the final polymer or nanoribbon structure. researchgate.netnih.gov
Kinetic modeling of this sequence would involve developing a set of elementary reaction steps and assigning rate constants to each. These models can help predict how reaction conditions, such as temperature and surface coverage, affect the rate of polymer formation and the quality of the resulting nanostructures.
Applications of 1,6 Dibromopyrene in Advanced Materials Science
Organic Electronics and Optoelectronic Materials
The optical and photophysical properties of 1,6-disubstituted pyrenes, including those derived from 1,6-dibromopyrene, make them potential materials for a wide range of organic electronic applications. mdpi.com
Organic Light-Emitting Diodes (OLEDs)
Pyrene-based materials, often synthesized using this compound as a precursor, are extensively used as active components in OLEDs. researchgate.netmdpi.comuky.edu The conjugation of this compound enhances electron mobility and optoelectronic properties, making it suitable for the luminescent or transport layers of OLEDs. arborpharmchem.com
Blue Light Emission Materials
Developing high-performance blue-emitting materials for OLEDs remains a challenge, primarily concerning stability, efficiency, and color purity. researchgate.netuky.edu this compound is utilized in the synthesis of materials designed for blue light emission in OLEDs. arborpharmchem.comacs.org For instance, 1,6-bis(N-phenyl-p-(R)-phenylamino)pyrenes, synthesized from this compound, have shown photophysical properties that can be tuned to exhibit a full color visible range, including deep blue emission. acs.org A deep blue derivative, 2CN, demonstrated a high radiative rate constant of 2.85 × 108 s−1 and a high emission quantum efficiency of 79%. acs.orgbiocrick.com OLED devices using 2CN as a blue dopant achieved a maximum efficiency of 3.98 cd/A with CIE coordinates of x = 0.14, y = 0.10. acs.orgbiocrick.com
Dopant Materials in OLED Devices
Derivatives of this compound can function as dopant materials in OLEDs. acs.orgderthon.com As mentioned above, 1,6-bis(N-phenyl-p-(R)-phenylamino)pyrenes have been explored as blue dopants in multilayer OLED devices. acs.orgbiocrick.com
Hole-Transporting Materials
Pyrene (B120774) and its derivatives can act as hole-transporting materials in OLEDs. chemicalbook.comuky.edunih.gov Some pyrene-modified oligomers, which could potentially be synthesized from brominated pyrene precursors like this compound, have demonstrated both light-emitting properties and hole-transport abilities. uky.edu Functionalized pyrene-based materials have been synthesized and proven to be good hole transporters for OLEDs. nih.gov
Organic Field-Effect Transistors (OFETs)
Pyrene-based low-molecular weight organic materials and polymers, often synthesized from brominated pyrene derivatives, have been used as active components in OFETs. researchgate.netmdpi.comuky.edu this compound itself has been used in the formation of extended patterns of parallel graphene nanoribbons through surface-assisted Ullmann coupling polymerization and dehydrogenation, which hold significant potential for applications in nanodevices, including OFETs. chemicalbook.combiocrick.com Single crystals of this compound have been grown and their carrier mobility measured in bottom-gate bottom-contact-type field-effect transistors. researchgate.net The highest mobility observed was 6.0 × 10−4 cm2 V−1 s−1 in the linear region and 2.2 × 10−3 cm2 V−1 s−1 in the saturation region when the electric current flowed across the crystal's longitudinal direction. researchgate.net
Data Table: Charge Carrier Mobility of this compound Single Crystal in OFETs researchgate.net
| Crystal Orientation (relative to channel) | Mobility (Linear Region, cm²/Vs) | Mobility (Saturation Region, cm²/Vs) |
| Across longitudinal direction | 6.0 × 10⁻⁴ | 2.2 × 10⁻³ |
Note: These values represent the highest mobility obtained in the study.
Supramolecular Chemistry and Self-Assembly
π-Stacking and C-H-π Interactions
The pyrene core within the this compound molecule is well-known for its ability to engage in non-covalent interactions, particularly π-stacking and C-H-π interactions. These interactions play a crucial role in the self-assembly and supramolecular organization of molecules in condensed phases and at interfaces. researchgate.net
π-stacking refers to the attractive forces between aromatic rings, where the π electron systems interact. C-H-π interactions involve a weak attractive force between a polarized C-H bond and the π electron cloud of an aromatic system. wikipedia.orgnih.gov The pyrene motif's extended π system makes it a favorable participant in these types of interactions, influencing the solid-state structure, aggregation behavior, and ultimately, the material properties of compounds incorporating the pyrene unit. researchgate.net
Research has shown that pyrene derivatives can form stacked structures mediated by interactions such as C-H...F interactions, which can enhance charge carrier mobility in organic electronic materials. worktribe.com While not exclusively focused on this compound, studies on pyrene-containing complexes, such as dinuclear lanthanide complexes, have revealed rigid pyrene-stacked structures driven by intramolecular interactions like C-H-F, with reported distances between pyrene units around 3.622 Å in specific crystal structures. frontiersin.org This highlights the propensity of the pyrene core, and by extension its derivatives like this compound, to form ordered arrangements through these non-covalent forces.
Intermediate for Perylene (B46583) Diimide (PDI) Derivatives
A primary application of this compound in advanced materials science is its use as a key intermediate in the synthesis of perylene diimide (PDI) derivatives. chemicalbook.comalfachemic.comchemicalbook.comchemicalbook.com PDI derivatives are a class of organic dyes and semiconductors known for their excellent photophysical and electronic properties, including strong absorption in the visible spectrum, high fluorescence quantum yields, and good charge transport characteristics. These properties make them highly relevant for applications in organic electronics, such as organic light-emitting diodes (OLEDs), organic photovoltaic cells (OPVs), and organic field-effect transistors (OFETs). alfachemic.comfishersci.cauky.edu
This compound serves as a crucial starting material for constructing the perylene core with specific substitution patterns, which are essential for tuning the electronic and structural properties of the resulting PDI derivatives. The synthesis of this compound typically involves the double bromination of pyrene. worktribe.comchemicalbook.comalfachemic.comchemicalbook.commdpi.comgoogle.com
The synthesis of this compound can be achieved by reacting pyrene with bromine in a suitable solvent like carbon tetrachloride. chemicalbook.commdpi.com An improved method utilizes dibromohydantoin as the brominating agent, offering advantages such as milder reaction conditions and higher yields compared to using liquid bromine. chemicalbook.com Reported yields for the synthesis of this compound from pyrene can be high, with one method reporting a yield of 90.9% and a purity of 99.8%. chemicalbook.comgoogle.com
Once synthesized, this compound can undergo further reactions, such as coupling reactions (e.g., Suzuki-Miyaura or Sonogashira coupling), to introduce various functional groups at the bromine positions. researchgate.netuky.edu These functionalized pyrene intermediates are then elaborated into the final PDI structures. The ability to selectively introduce substituents at the 1 and 6 positions of the pyrene core using this compound allows for the rational design of PDI derivatives with tailored electronic, optical, and self-assembly properties for specific applications in organic electronic devices and other advanced materials. researchgate.netuky.edu
Synthesis Data for this compound
| Starting Material | Brominating Agent | Solvent | Conditions | Reported Yield | Purity |
| Pyrene | Bromine | Carbon tetrachloride | Room temperature, stirring, N₂ protection, 59 hours | 90.9% | 99.8% |
Physical Properties of this compound
| Property | Value |
| Appearance | White to almost white powder to crystal tcichemicals.comottokemi.com |
| Melting Point | 228.0 to 232.0 °C tcichemicals.comottokemi.com |
| Molecular Formula | C₁₆H₈Br₂ chemicalbook.comalfachemic.comtcichemicals.comottokemi.com |
| Molecular Weight | 360.04 - 360.05 g/mol chemicalbook.comalfachemic.comtcichemicals.comottokemi.com |
| CAS Number | 27973-29-1 alfachemic.comtcichemicals.comottokemi.com |
Future Research Directions and Challenges
Developing More Efficient and Selective Synthetic Routes
While 1,6-dibromopyrene is a crucial intermediate, its synthesis often presents challenges related to yield and isomer separation. nih.govuky.edu The direct bromination of pyrene (B120774) typically yields a mixture of 1,6- and 1,8-dibromopyrene (B1583609), which can be difficult and tedious to separate. nih.govuky.edu
Moreover, developing synthetic routes that minimize the use of hazardous reagents like liquid bromine and reduce the generation of acidic wastewater is a critical goal for sustainable chemistry. chemicalbook.com
Exploring Novel Functionalization Strategies
The two bromine atoms in this compound offer reactive sites for a wide range of functionalization reactions, enabling the synthesis of diverse pyrene-based materials. chemicalbook.com Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Heck couplings, are commonly employed to introduce various aryl, alkynyl, and vinyl groups. uky.edunih.gov
Future research will aim to expand the toolbox of functionalization reactions for this compound. This includes the development of new catalytic systems that can achieve transformations not possible with current methods. semanticscholar.org For example, transition metal-catalyzed C-H activation has emerged as a powerful tool for the site-selective functionalization of aromatic compounds and could be applied to further modify the pyrene core after initial derivatization of the bromo-positions. semanticscholar.org
Furthermore, exploring reactions that allow for the introduction of a wider variety of functional groups, including those with specific electronic, optical, or self-assembly properties, will be crucial for creating materials with tailored functionalities. mdpi.com The strategic functionalization of pyrene at its non-K regions is key to expanding its utility. nih.gov
Advancements in Computational Modeling for Property Prediction
Computational modeling, particularly using Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting the properties of organic materials. researchgate.netnih.govresearchgate.net DFT calculations can provide valuable insights into the electronic structure, charge transport properties, and optical behavior of this compound derivatives. researchgate.netscirp.org
Future advancements in computational modeling will focus on developing more accurate and efficient methods for predicting the properties of complex pyrene-based systems. acs.org This includes the development of new functionals and basis sets that can better account for electron correlation effects, which are important for describing the excited-state properties of these molecules. acs.org
Moreover, multiscale modeling approaches that combine quantum mechanical calculations with classical molecular dynamics simulations will be essential for predicting the bulk properties of materials, such as their morphology in thin films and their performance in electronic devices. researchgate.net These computational tools will enable the in silico design of new materials with optimized properties before their synthesis, accelerating the discovery of high-performance organic electronics. researchgate.net
Designing New Materials with Tailored Optoelectronic and Semiconducting Properties
The unique photophysical and electronic properties of the pyrene core make this compound an excellent platform for designing new materials for organic electronics, including organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic solar cells (OSCs). uky.edualfachemic.comresearchgate.net The ability to tune these properties through chemical modification at the 1- and 6-positions is a key advantage. researchgate.net
Future research in this area will focus on the rational design of this compound derivatives with specific optoelectronic and semiconducting characteristics. For OLED applications, this involves designing molecules with high fluorescence quantum yields, tunable emission colors, and good charge transport properties. mdpi.com For OFETs, the focus will be on creating materials with high charge carrier mobilities and good environmental stability. researchgate.net
The synthesis of conjugated polymers and graphene nanoribbons from this compound precursors is a particularly promising direction. chemicalbook.com These extended π-systems can exhibit excellent charge transport properties and have the potential to be used in a variety of electronic devices. chemicalbook.com The controlled synthesis of graphene nanoribbons with specific edge structures and widths from this compound is a key area of interest for nanoelectronics. chemicalbook.com
Integration into Advanced Nanodevices
The ultimate goal of designing new materials from this compound is their successful integration into advanced nanodevices. chemicalbook.com This includes not only OLEDs and OFETs but also sensors, photodetectors, and other novel electronic components. nih.govrsc.orgjhuapl.edunih.gov
A significant challenge in this area is controlling the self-assembly and morphology of these materials on surfaces and at interfaces. The performance of an organic electronic device is highly dependent on the molecular packing and orientation in the active layer. Future research will explore various processing techniques, such as solution shearing, zone-casting, and template-assisted assembly, to control the solid-state structure of this compound-based materials.
Furthermore, the development of flexible and transparent electronic devices based on these materials is a major area of interest. nih.gov The inherent properties of organic materials, such as their mechanical flexibility and solution processability, make them well-suited for these applications. nih.govrsc.org The integration of this compound derivatives into flexible substrates could lead to the development of wearable electronics, rollable displays, and other next-generation technologies.
Q & A
Q. What strategies improve the scalability of this compound-based reactions for industrial research?
- Optimize catalyst loading (≤1 mol% Pd) and switch to flow chemistry for continuous synthesis. Scale-up recrystallization using mixed solvents (e.g., xylenes/hexane) to maintain yield and purity. Process analytical technology (PAT) monitors critical parameters in real time .
Methodological Notes
- Data Contradiction Analysis : Cross-validate results using orthogonal techniques (e.g., NMR + MS) and replicate experiments under controlled conditions.
- Experimental Design : Prioritize regioselective synthesis and purity validation to minimize batch-to-batch variability.
- Advanced Applications : Focus on functionalization strategies (e.g., cross-coupling) to tailor this compound for materials science or catalysis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
